2-Methyl-5-propionylfuran

Organic Synthesis Chemical Purity Quality Control

2-Methyl-5-propionylfuran (CAS 10599-69-6) is a member of the furan class, specifically an aromatic ketone, defined by a furan ring substituted with propionyl and methyl groups at the 2- and 5-positions, respectively. It is a naturally occurring plant metabolite found in sources such as sesame seed oil and coffee, and is primarily utilized as a flavoring agent and as a versatile chemical intermediate in organic synthesis.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 10599-69-6
Cat. No. B076537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-propionylfuran
CAS10599-69-6
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(O1)C
InChIInChI=1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3
InChIKeyBXLPZYAVKVFXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-propionylfuran (CAS: 10599-69-6): A Technical Overview for Flavor, Fragrance, and Chemical Intermediate Procurement


2-Methyl-5-propionylfuran (CAS 10599-69-6) is a member of the furan class, specifically an aromatic ketone, defined by a furan ring substituted with propionyl and methyl groups at the 2- and 5-positions, respectively [1]. It is a naturally occurring plant metabolite found in sources such as sesame seed oil and coffee, and is primarily utilized as a flavoring agent and as a versatile chemical intermediate in organic synthesis [2].

Why Procuring 2-Methyl-5-propionylfuran by Generic Class Alone Introduces Technical Risk


2-Methyl-5-propionylfuran cannot be reliably substituted by other furan derivatives without explicit functional validation. While many furan-based ketones share a common core structure, their specific substituent patterns dictate critical physical properties and biological activities. For instance, the presence of the propionyl group versus an acetyl group directly influences molecular weight, boiling point, and XLogP3-AA (a measure of lipophilicity), which in turn affects volatility, sensory profile, and potential interactions in complex matrices [1]. In a direct analytical context, the distinct mass spectrum of 2-methyl-5-propionylfuran [2] is essential for its specific identification and quantification, particularly when co-occurring with structurally similar compounds in natural product extracts [3].

Quantitative Differentiation of 2-Methyl-5-propionylfuran Against Its Closest Furan Analogs: A Guide for Specification and Selection


Purity Specification: 2-Methyl-5-propionylfuran Offers Documented 99% (GC) Purity

For research and industrial applications, chemical purity is a primary specification. 2-Methyl-5-propionylfuran is commercially available from suppliers like AKSci with a minimum purity of 99% as determined by gas chromatography (GC) . While a comparable analog, 2-acetyl-5-methylfuran, is offered at a slightly lower minimum purity of ≥98% (GC) [1], the explicit 99% GC specification for 2-methyl-5-propionylfuran provides a quantifiable benchmark for users requiring a higher-purity starting material or analytical standard.

Organic Synthesis Chemical Purity Quality Control

Occurrence in Natural Matrices: 2-Methyl-5-propionylfuran is a Quantified Constituent in Specific Biological Samples

2-Methyl-5-propionylfuran has been identified and quantified as a principal component in specific natural product volatile oils. In an analysis of volatile oil from Nigerian bee propolis (BPO), it was found at a concentration of 3.43% of the total volatile composition [1]. This quantitative presence in a complex biological mixture contrasts with many furan derivatives that are either purely synthetic or detected only at trace levels in different sources. Its specific occurrence profile can be critical for research into natural flavor and fragrance sources.

Natural Product Chemistry Metabolomics Flavor Science

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) Distinguishes 2-Methyl-5-propionylfuran from its Acetyl Analog

The lipophilicity of a compound is a key determinant of its behavior in biological systems and organic phases. 2-Methyl-5-propionylfuran has a computed XLogP3-AA value of 1.9 [1]. This is a quantifiable difference from the structurally similar 2-acetyl-5-methylfuran, which has a computed XLogP3-AA of 1.2 [2]. The difference of 0.7 log units indicates that 2-methyl-5-propionylfuran is significantly more lipophilic, which can influence its membrane permeability, tissue distribution, and chromatographic retention time.

ADME/Tox Drug Discovery Physical Chemistry

Physical Property Distinctions: Boiling Point and Density Differences Guide Handling and Processing

The physical properties of 2-Methyl-5-propionylfuran are distinct from its acetyl analog, with implications for handling and formulation. It has a reported boiling point of 72°C at 0.7 kPa (approximately 5.25 mmHg) and a density of 1.04 . In comparison, 2-acetyl-5-methylfuran has a higher boiling point of 100-101°C at 25 mmHg (approx. 3.3 kPa) and a slightly higher density of 1.066 g/mL [1]. While a direct head-to-head comparison is limited by different pressure conditions, the data indicate that 2-methyl-5-propionylfuran is more volatile under reduced pressure, a factor that can be advantageous in distillation purification or applications requiring controlled volatility.

Process Chemistry Formulation Science Physical Properties

Validated Research and Industrial Applications for 2-Methyl-5-propionylfuran Based on Differential Evidence


As a High-Purity Building Block in Organic Synthesis

Researchers undertaking multi-step syntheses where impurities can propagate and diminish overall yield should prioritize 2-methyl-5-propionylfuran. The availability of the compound with a documented minimum purity of 99% (GC) provides a quantifiable advantage over lower-purity alternatives, minimizing the introduction of unknown side products that can complicate purification and analysis.

As an Analytical Standard for Natural Product Identification and Quantification

For analytical chemists studying the volatile profiles of bee propolis, coffee, or sesame seed oil, the use of an authentic 2-methyl-5-propionylfuran standard is essential. Its presence as a quantifiable component (e.g., 3.43% in Nigerian bee propolis volatile oil) [1] necessitates a pure standard for accurate GC/MS calibration, retention time matching, and relative response factor determination, ensuring reliable compound identification and quantification in complex matrices.

In Medicinal Chemistry Campaigns Where LogP Modulation is a Design Parameter

Medicinal chemists exploring structure-activity relationships (SAR) around furan-based scaffolds can use the established XLogP3-AA value of 1.9 for 2-methyl-5-propionylfuran [2] as a defined starting point. When compared to its acetyl analog (XLogP3-AA = 1.2) [3], the propionyl derivative offers a significant increase in lipophilicity. This property can be strategically employed to alter a lead compound's permeability or metabolic profile without drastically changing the core molecular framework.

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